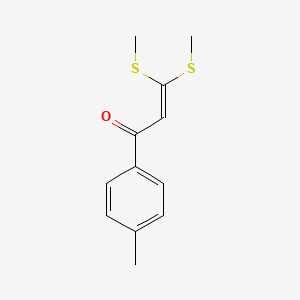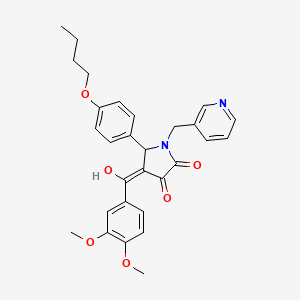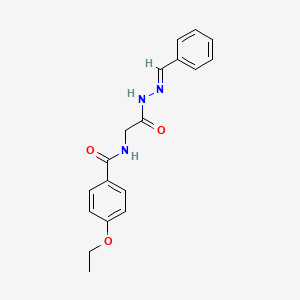![molecular formula C24H26N4O2S B12011063 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)
1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimetil-8-[(2-feniletil)sulfanil]-7-(3-fenilpropil)-3,7-dihidro-1H-purina-2,6-diona es un compuesto orgánico complejo que pertenece a la familia de las purinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de purina sustituido con varios grupos funcionales, incluidos los grupos feniletil y fenilpropil. Es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,3-dimetil-8-[(2-feniletil)sulfanil]-7-(3-fenilpropil)-3,7-dihidro-1H-purina-2,6-diona generalmente implica varios pasos:
Formación del núcleo de purina: El núcleo de purina se puede sintetizar mediante la condensación de aminas y aldehídos adecuados, seguida de ciclización.
Introducción de grupos metilo: La metilación del núcleo de purina en las posiciones 1 y 3 se puede lograr utilizando yoduro de metilo en presencia de una base como el carbonato de potasio.
Unión de grupos feniletil y fenilpropil: Los grupos feniletil y fenilpropil se pueden introducir mediante reacciones de sustitución nucleofílica utilizando haluros de alquilo apropiados.
Introducción del grupo sulfánil: El grupo sulfánil se puede introducir haciendo reaccionar el compuesto intermedio con tioles en condiciones adecuadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1,3-dimetil-8-[(2-feniletil)sulfanil]-7-(3-fenilpropil)-3,7-dihidro-1H-purina-2,6-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfánil se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: La reducción del compuesto puede conducir a la formación de derivados dihidro.
Sustitución: Los grupos feniletil y fenilpropil se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo, cloruros de acilo y cloruros de sulfonilo para reacciones de sustitución.
Principales productos
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación de derivados dihidro.
Sustitución: Formación de varios derivados sustituidos según los reactivos utilizados.
Aplicaciones Científicas De Investigación
1,3-dimetil-8-[(2-feniletil)sulfanil]-7-(3-fenilpropil)-3,7-dihidro-1H-purina-2,6-diona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, como en el tratamiento de ciertas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1,3-dimetil-8-[(2-feniletil)sulfanil]-7-(3-fenilpropil)-3,7-dihidro-1H-purina-2,6-diona involucra su interacción con objetivos moleculares y vías específicos:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías involucradas: El compuesto puede afectar varias vías celulares, incluida la transducción de señales, la expresión genética y las vías metabólicas.
Comparación Con Compuestos Similares
1,3-dimetil-8-[(2-feniletil)sulfanil]-7-(3-fenilpropil)-3,7-dihidro-1H-purina-2,6-diona se puede comparar con otros compuestos similares, como:
Cafeína: Un derivado de purina conocido con propiedades estimulantes.
Teobromina: Otro derivado de purina con efectos estimulantes y diuréticos leves.
Teofilina: Un derivado de purina utilizado en el tratamiento de enfermedades respiratorias.
Unicidad
Características estructurales: La presencia de grupos feniletil y fenilpropil, junto con el grupo sulfánil, hace que este compuesto sea único en comparación con otros derivados de purina.
Actividades biológicas: Las posibles actividades biológicas del compuesto, como las propiedades antimicrobianas y anticancerígenas, lo distinguen de otros compuestos similares.
Lista de compuestos similares
- Cafeína
- Teobromina
- Teofilina
Propiedades
Fórmula molecular |
C24H26N4O2S |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-(2-phenylethylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C24H26N4O2S/c1-26-21-20(22(29)27(2)24(26)30)28(16-9-14-18-10-5-3-6-11-18)23(25-21)31-17-15-19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3 |
Clave InChI |
IAUSPDAJSINSMA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)


![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)
![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)
